N-(4-Bromobenzyl)-3-chlorobenzamide
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Overview
Description
N-(4-Bromobenzyl)-3-chlorobenzamide is an organic compound that features a benzamide core substituted with a 4-bromobenzyl group and a chlorine atom at the 3-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl)-3-chlorobenzamide typically involves the reaction of 4-bromobenzylamine with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yields.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromobenzyl)-3-chlorobenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
N-(4-Bromobenzyl)-3-chlorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and bacterial infections.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and receptor binding in biochemical assays.
Mechanism of Action
The mechanism of action of N-(4-Bromobenzyl)-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance binding affinity through halogen bonding, while the chlorobenzamide moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromobenzyl)-2-chlorobenzamide
- N-(4-Bromobenzyl)-4-chlorobenzamide
- N-(4-Bromobenzyl)-3-fluorobenzamide
Uniqueness
N-(4-Bromobenzyl)-3-chlorobenzamide is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and binding properties. The combination of these substituents can result in distinct electronic and steric effects, making it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-3-chlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c15-12-6-4-10(5-7-12)9-17-14(18)11-2-1-3-13(16)8-11/h1-8H,9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBQGRRMTMFHIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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